molecular formula C39H40IN3O2S3 B1140517 5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide CAS No. 105176-22-5

5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide

Cat. No.: B1140517
CAS No.: 105176-22-5
M. Wt: 805.85
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Description

5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide is a useful research compound. Its molecular formula is C39H40IN3O2S3 and its molecular weight is 805.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide (CAS No. 105176-22-5) is a complex organic molecule with significant biological activity attributed to its unique structural properties. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C39H40IN3O2S3, with a molecular weight of approximately 805.85 g/mol. The structure features multiple functional groups including thiazole and benzothiazole moieties, which are known for their diverse biological activities.

PropertyValue
Molecular Formula C39H40IN3O2S3
Molecular Weight 805.85 g/mol
IUPAC Name 5-[3-Ethoxy...butenylidene]-3-Ethyl...iodide

Antimicrobial Activity

Research has indicated that compounds similar to benzothiazoles often exhibit antimicrobial properties. Studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains and fungi. The specific compound under review has been noted for its potential in developing antimicrobial agents due to its structural characteristics that enhance interaction with microbial targets .

Antitumor Activity

Benzothiazole derivatives have been extensively studied for their antitumor effects. For instance, compounds related to this structure have demonstrated significant cytotoxicity against several cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest through various signaling pathways.

The biological activity of this compound may stem from its ability to interact with key biological molecules:

  • Enzyme Inhibition : It has been observed that certain thiazole derivatives can inhibit enzymes involved in cancer cell proliferation.
  • DNA Interaction : The compound may bind to DNA or interfere with DNA repair mechanisms, leading to increased cancer cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound could induce oxidative stress in cells, contributing to its antitumor effects .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of various benzothiazole derivatives against gram-positive and gram-negative bacteria using the disc diffusion method. The results indicated that the compound exhibited notable inhibitory effects on bacterial growth, suggesting potential as an antimicrobial agent .
  • Case Study on Antitumor Activity : In vitro studies demonstrated that the compound significantly inhibited the proliferation of human-derived cancer cell lines at nanomolar concentrations. This was attributed to its ability to induce apoptosis through mitochondrial pathways.

Properties

IUPAC Name

5-[3-ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)but-2-enylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2-ylidene)methyl]-1,3-thiazol-3-ium-4-one;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H40N3O2S3.HI/c1-6-40-31-24-27(5)20-22-32(31)45-34(40)25-30(44-9-4)21-23-33-39(43)42(8-3)36(46-33)26-35-41(7-2)37(28-16-12-10-13-17-28)38(47-35)29-18-14-11-15-19-29;/h10-26H,6-9H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGPZNSNORJTEB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)C)SC1=CC(=CC=C3C(=O)[N+](=C(S3)C=C4N(C(=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)CC)CC)OCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H40IN3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747906
Record name 5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

805.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105176-22-5
Record name 5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylide ne]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-d ihydro-4-oxothiazolium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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